molecular formula C7H13NO3 B14367394 2-Amino-3-hydroxycyclohexane-1-carboxylic acid CAS No. 90129-19-4

2-Amino-3-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B14367394
CAS No.: 90129-19-4
M. Wt: 159.18 g/mol
InChI Key: DCUHOFBVYJTTIA-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxycyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the selective transformations of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . Another method includes the amination of alpha-bromocarboxylic acids, which provides a straightforward route to prepare alpha-aminocarboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-Amino-3-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-hydroxycyclohexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

90129-19-4

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-amino-3-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H13NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h4-6,9H,1-3,8H2,(H,10,11)

InChI Key

DCUHOFBVYJTTIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)O)N)C(=O)O

Origin of Product

United States

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